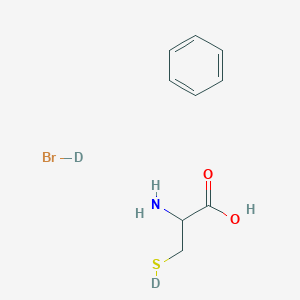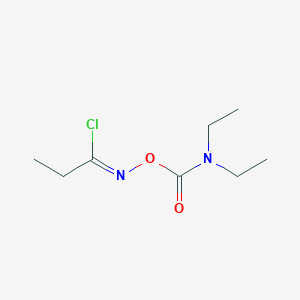![molecular formula C18H17BrN2O3S B237106 N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "BAM-15" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
BAM-15 acts as an uncoupler of oxidative phosphorylation, which results in the uncoupling of the electron transport chain from ATP synthesis. This leads to an increase in mitochondrial respiration and a decrease in ATP production, which can result in the selective killing of cancer cells.
Biochemical and Physiological Effects:
BAM-15 has been shown to induce mitochondrial uncoupling, which can lead to the selective killing of cancer cells. Additionally, BAM-15 has been shown to improve mitochondrial function in various cell types, which may have potential therapeutic applications in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BAM-15 in lab experiments is its ability to selectively kill cancer cells, which can be useful in cancer research. Additionally, BAM-15 has been shown to improve mitochondrial function, which can have potential therapeutic applications in various diseases. However, one limitation of using BAM-15 in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous potential future directions for BAM-15 research. One potential direction is the development of BAM-15 analogs with improved selectivity and reduced toxicity. Additionally, BAM-15 could be further studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Finally, BAM-15 could be studied for its potential use as a tool in mitochondrial function research.
Métodos De Síntesis
The synthesis method for BAM-15 involves the reaction of 5-bromo-2-methoxy-3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(3-acetylphenyl)thiourea. This process results in the formation of N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide.
Aplicaciones Científicas De Investigación
BAM-15 has been studied for its potential applications in various fields of research, including cancer research, mitochondrial function research, and neurodegenerative disease research. The compound has been shown to induce mitochondrial uncoupling, which can lead to the selective killing of cancer cells. Additionally, BAM-15 has been shown to improve mitochondrial function in various cell types, which may have potential therapeutic applications in neurodegenerative diseases.
Propiedades
Fórmula molecular |
C18H17BrN2O3S |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C18H17BrN2O3S/c1-10-7-13(19)9-15(16(10)24-3)17(23)21-18(25)20-14-6-4-5-12(8-14)11(2)22/h4-9H,1-3H3,(H2,20,21,23,25) |
Clave InChI |
KNOYDGBKHDFGIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)OC |
SMILES canónico |
CC1=CC(=CC(=C1OC)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
